1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel pyrazole and pyrazolopyrimidine derivatives have been synthesized through reactions involving ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate, highlighting the utility of pyrazole scaffolds in developing potential anticancer agents. These methodologies can be indicative of the synthetic routes that might be applicable to the compound (X. Bu et al., 2002).
Crystal Structure Analysis : Studies have detailed the crystal structure and Hirshfeld surface analysis of similar pyrazole derivatives, providing insights into molecular interactions and stability. Such analyses are crucial for understanding the molecular architecture and potential binding interactions of complex compounds (M. Prabhuswamy et al., 2016).
Biological Activities
Anticancer and Antimicrobial Activities : Research on pyrazolo[1,5-a]pyrimidine derivatives has shown significant cytotoxicity against cancer cell lines, illustrating the potential of pyrazole derivatives in cancer therapy. These findings suggest that compounds with a pyrazole core might exhibit biological activities worth exploring for therapeutic applications (Ashraf S. Hassan et al., 2014). Additionally, novel oxadiazoles have been synthesized with notable antibacterial activity, indicating the broad spectrum of biological activities that structurally similar compounds could possess (А. А. Aghekyan et al., 2020).
Antidepressant and Anticonvulsant Activities : Derivatives of pyrazole have been evaluated for antidepressant and anticonvulsant activities, showing promising results. This highlights the potential for compounds within this class to impact neurological pathways and disorders (M. Abdel‐Aziz et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the activity of similar compounds, it may interact with its target protein (such as c-met kinase) and inhibit its function . This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
Inhibition of this pathway could lead to decreased cell proliferation and increased cell death .
Result of Action
If it acts as a c-met kinase inhibitor, it could lead to decreased cell proliferation and increased cell death .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-19-10-8-18(9-11-19)25-24(28)27-15-14-26-13-5-6-20(26)23(27)17-7-12-21(29-2)22(16-17)30-3/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSRUYFCGOVVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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